molecular formula C20H23FN2O3S B2511690 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide CAS No. 946372-92-5

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide

Cat. No.: B2511690
CAS No.: 946372-92-5
M. Wt: 390.47
InChI Key: CKCZAUZJQJRBHX-UHFFFAOYSA-N
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Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide is a synthetic compound based on the tetrahydroquinoline sulfonamide scaffold, a structure of significant interest in medicinal and agricultural chemistry. The tetrahydroquinoline core is a privileged structure in drug discovery, widely found in compounds with diverse pharmacological activities . Specifically, tetrahydroquinoline derivatives have been extensively researched for their potential as anticancer agents, acting through mechanisms such as growth inhibition by cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis . Furthermore, substituted oxo-tetrahydroquinoline sulfonamides have been identified in patent literature for their ability to raise stress tolerance in plants, indicating a valuable application in agricultural research . Sulfonamide-functionalized heterocycles are frequently explored as key intermediates in organic synthesis. The presence of the methanesulfonamide group and the electron-rich quinoline system makes this class of compounds a versatile building block for further chemical exploration . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-2-3-12-23-19-10-9-18(13-16(19)6-11-20(23)24)22-27(25,26)14-15-4-7-17(21)8-5-15/h4-5,7-10,13,22H,2-3,6,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCZAUZJQJRBHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article will discuss its structure, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a quinoline core , a butyl group , and a methanesulfonamide moiety . The molecular formula is C20H20F4N2O3SC_{20}H_{20}F_{4}N_{2}O_{3}S with a molecular weight of approximately 392.9 g/mol. The structure can be represented as follows:

PropertyValue
Molecular FormulaC20H20F4N2O3S
Molecular Weight392.9 g/mol
LogP4.4262
Polar Surface Area46.17 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes in biological pathways. It may act as an inhibitor or modulator of certain enzymes involved in cell signaling and proliferation.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit enzymes that are critical for tumor growth and survival.
  • Receptor Modulation: It could interact with cellular receptors to influence signal transduction pathways.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

  • In vitro Studies: Laboratory studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was shown to induce apoptosis in non-small cell lung carcinoma (NSCLC) cells by activating caspase pathways .
  • Molecular Docking Studies: Computational docking studies suggest that this compound binds effectively to targets involved in cancer progression, such as protein kinases .
  • Case Study: A specific case study highlighted the efficacy of this compound in overcoming resistance in cancer cells previously treated with conventional therapies like cisplatin. The study reported significant reduction in cell viability and increased apoptosis rates .

Safety and Toxicology

The safety profile of this compound has been assessed through various toxicological studies. Preliminary data indicate that it has a favorable safety margin at therapeutic doses; however, comprehensive long-term studies are necessary to fully understand its toxicity profile.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Analogues:

N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide (): Substituent Differences:

  • N1 Position : Methyl group (vs. butyl in the target compound).
  • Phenyl Ring : 4-Methylphenyl (vs. 4-fluorophenyl).
    • Impact :
  • The shorter methyl chain reduces lipophilicity (predicted logP: ~3.2 vs. ~5.1 for the butyl analogue).

Perfluorinated Compounds (PFCs) (): Relevance: While structurally distinct, the 4-fluorophenyl group in the target compound shares similarities with PFCs in terms of fluorine’s electronegativity and metabolic resistance. However, PFCs typically feature longer perfluoroalkyl chains, which enhance environmental persistence but lack the tetrahydroquinolinone scaffold .

Pharmacological and Functional Comparisons

Receptor Binding and Activity:

  • ABA Receptor PYL2 Complex (): The methyl-substituted analogue (N-(1-methyl-2-oxo-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide) was co-crystallized with ABA receptor PYL2 and phosphatase HAB1, demonstrating its role as an ABA-mimicking ligand. The methyl groups likely facilitate steric compatibility with the receptor’s hydrophobic pocket. Inference for Target Compound:
  • Fluorine’s electronegativity may strengthen hydrogen bonding or dipole interactions compared to the methyl group .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Methyl-Methyl Analogue () Typical PFCs ()
Molecular Weight (g/mol) ~375.4 ~327.3 400–800+
logP (Lipophilicity) ~5.1 (estimated) ~3.2 (PubChem data) 4.5–7.0
Electron-Withdrawing Group 4-Fluorophenyl 4-Methylphenyl Perfluoroalkyl chains
Metabolic Stability Moderate (fluorine resists oxidation) Lower (methyl is metabolically labile) High (C-F bonds resist degradation)

Research Findings and Implications

  • Aromatic Substitution: Fluorine’s electronegativity may optimize target engagement compared to methyl, as seen in receptor-ligand complexes .
  • Limitations: No direct experimental data on the target compound’s binding or efficacy; inferences are drawn from analogues. Perfluorinated compounds () highlight fluorine’s stability but lack direct relevance due to structural divergence.

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